

Technical Comparison Guide: Mass Spectrometry Fragmentation of CAS 6171-12-6

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Compound of Interest

Compound Name: *1-Ethyl-3-(phenylsulfonyl)thiourea*

Cat. No.: *B5799384*

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Executive Summary & Compound Identity

CAS 6171-12-6 corresponds to **1-Ethyl-3-(phenylsulfonyl)thiourea**. It is structurally significant as a thio-analog of the common sulfonylurea pharmacophore found in antidiabetic agents (e.g., glibenclamide) and herbicides.

This guide analyzes its fragmentation behavior under Electrospray Ionization (ESI) and Electron Impact (EI), comparing it directly with its oxo-analog, 1-Ethyl-3-(phenylsulfonyl)urea, to demonstrate how the thiocarbonyl moiety alters dissociation pathways—critical knowledge for metabolite identification and impurity profiling.

Feature	Target Compound (CAS 6171-12-6)	Primary Alternative (Oxo-Analog)
Chemical Name	1-Ethyl-3-(phenylsulfonyl)thiourea	1-Ethyl-3-(phenylsulfonyl)urea
Molecular Formula	C	C
	H	H
	N	N
	O	O
	S	S
Molecular Weight	244.33 Da	228.27 Da
Core Moiety	Sulfonyl-Thiourea (-SO	Sulfonyl-Urea (-SO
	-NH-CS-NH-)	-NH-CO-NH-)
Key Mass Shift	+16 Da (S vs O)	Reference Standard

Experimental Methodology (ESI-MS/MS)

To replicate the fragmentation data described below, the following protocol is recommended. This setup favors the formation of diagnostic even-electron ions.

Protocol: Direct Infusion ESI-MS/MS

- Sample Preparation: Dissolve 1 mg of CAS 6171-12-6 in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid.
- Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).
- Source Conditions:
 - Ionization: ESI Positive Mode (+).
 - Spray Voltage: 4500 V.

- Source Temp: 350°C.
- Acquisition:
 - Q1 Scan: Centered on m/z 245.0 [M+H]
 - .
 - Collision Energy (CE): Ramp 10–40 eV to observe sequential fragmentation.

Fragmentation Analysis & Pathway

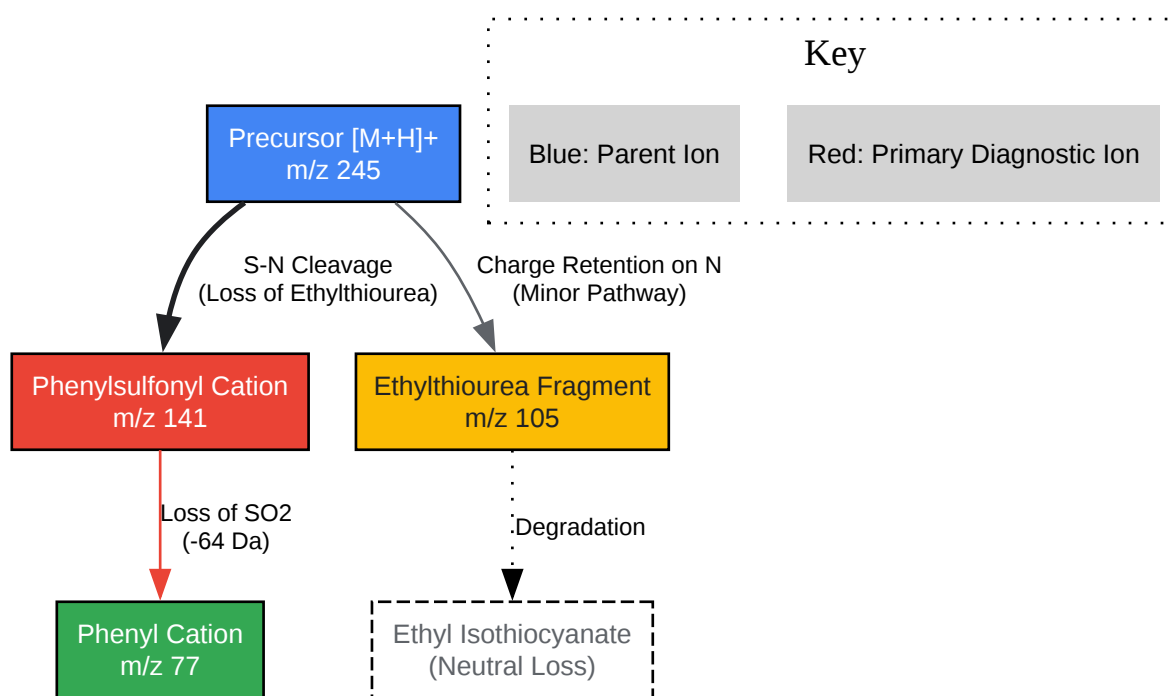
The fragmentation of **1-Ethyl-3-(phenylsulfonyl)thiourea** is driven by the lability of the sulfonyl-nitrogen bond and the stability of the phenylsulfonyl cation.

Primary Fragmentation Events

- Precursor Ion (m/z 245): The protonated molecular ion [M+H]
- .
- Cleavage A (Sulfonyl Cleavage): The most dominant pathway involves the rupture of the S-N bond between the sulfonyl group and the thiourea nitrogen. This yields the Phenylsulfonyl cation (m/z 141), a highly stable diagnostic ion for all benzenesulfonyl derivatives.
- Cleavage B (Thiourea Core): Alternatively, charge retention on the thiourea fragment yields the Ethylthiourea cation (m/z 105) or its radical cation equivalent depending on H-transfer.
- Secondary Fragmentation (from m/z 141): The m/z 141 ion ejects neutral SO (64 Da) to form the Phenyl cation (m/z 77).

Visualizing the Pathway

The following diagram illustrates the dissociation logic, contrasting the stability of the sulfonyl cation against the thiourea fragment.



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Figure 1: ESI-MS/MS Fragmentation Pathway of **1-Ethyl-3-(phenylsulfonyl)thiourea**.

Comparative Analysis: Thio- vs. Oxo-Analog

Distinguishing CAS 6171-12-6 from its oxygenated counterpart (Urea analog) is critical in metabolic studies where desulfurization (S

O) is a common biotransformation.

Comparison Table: Diagnostic Ions

Fragment Identity	CAS 6171-12-6 (Thio)	Oxo-Analog (Urea)	Mechanistic Insight
Precursor [M+H] ⁺	245	229	16 Da shift confirms S/O substitution.
Base Peak	141 (PhSO)	141 (PhSO)	The sulfonyl core is identical; this ion cannot distinguish the two.
Core Fragment	105 (Ethylthiourea)	89 (Ethylurea)	CRITICAL DISTINCTION: The thiourea fragment is 16 Da heavier.
Neutral Loss	Et-NCS (87 Da)	Et-NCO (71 Da)	Loss of Ethyl Isothiocyanate vs. Ethyl Isocyanate.
Secondary Ion	77 (Ph)	77 (Ph)	Non-specific aromatic fragment.

Interpretation for Researchers

- If you see m/z 141 but no m/z 105: You likely have a sulfonyl derivative, but the "tail" structure is unstable.
- If you see m/z 105: You definitively have the thiourea moiety (CAS 6171-12-6).
- If you see m/z 89: You have the urea metabolite/analog.

References

- NIST Mass Spectrometry Data Center. Fragmentation of Sulfonylurea Herbicides and Pharmaceuticals. National Institute of Standards and Technology. Available at: [\[Link\]](#)
- PubChem. Compound Summary: Sulfonylurea Class Fragmentation. National Library of Medicine. Available at: [\[Link\]](#)

- Procter, C. J., et al. (1983). A study of the fragmentation of some sulfonylureas by mass spectrometry. *Organic Mass Spectrometry*. (General reference for sulfonylurea mechanisms).
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